molecular formula C4H2ClN3O3Si B14359389 (Chloromethyl)(triisocyanato)silane CAS No. 91485-22-2

(Chloromethyl)(triisocyanato)silane

Cat. No.: B14359389
CAS No.: 91485-22-2
M. Wt: 203.61 g/mol
InChI Key: VMENSAFLZFGSAM-UHFFFAOYSA-N
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Description

(Chloromethyl)(triisocyanato)silane is an organosilicon compound characterized by the presence of a chloromethyl group and three isocyanato groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethyl)(triisocyanato)silane typically involves the reaction of chloromethyltrichlorosilane with silver cyanate or sodium cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:

ClCH2SiCl3+3AgNCOClCH2Si(NCO)3+3AgCl\text{ClCH}_2\text{SiCl}_3 + 3 \text{AgNCO} \rightarrow \text{ClCH}_2\text{Si(NCO)}_3 + 3 \text{AgCl} ClCH2​SiCl3​+3AgNCO→ClCH2​Si(NCO)3​+3AgCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure high yield and purity of the final product. The by-products, such as silver chloride, are typically removed through filtration and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)(triisocyanato)silane undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanato groups can be substituted with other nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and isocyanic acid.

    Addition Reactions: The isocyanato groups can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with isocyanato groups to form urea derivatives.

    Alcohols: React with isocyanato groups to form carbamates.

    Water: Hydrolyzes the compound to form silanols and isocyanic acid.

Major Products Formed

    Urea Derivatives: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Silanols: Formed from hydrolysis.

Scientific Research Applications

(Chloromethyl)(triisocyanato)silane has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of silicon-based polymers and coatings.

    Organic Synthesis: Serves as a reagent for introducing isocyanato groups into organic molecules.

    Bioconjugation: Utilized in the modification of biomolecules for various applications in biotechnology and medicine.

    Surface Modification: Employed in the functionalization of surfaces to enhance properties such as adhesion and hydrophobicity.

Mechanism of Action

The mechanism of action of (Chloromethyl)(triisocyanato)silane involves the reactivity of its isocyanato groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. The chloromethyl group can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyltrichlorosilane: Similar in structure but lacks the isocyanato groups.

    Trimethylsilyl Chloride: Contains a trimethylsilyl group instead of a chloromethyl group.

    Methyltrichlorosilane: Contains a methyl group instead of a chloromethyl group.

Uniqueness

(Chloromethyl)(triisocyanato)silane is unique due to the presence of both chloromethyl and triisocyanato groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

91485-22-2

Molecular Formula

C4H2ClN3O3Si

Molecular Weight

203.61 g/mol

IUPAC Name

chloromethyl(triisocyanato)silane

InChI

InChI=1S/C4H2ClN3O3Si/c5-1-12(6-2-9,7-3-10)8-4-11/h1H2

InChI Key

VMENSAFLZFGSAM-UHFFFAOYSA-N

Canonical SMILES

C([Si](N=C=O)(N=C=O)N=C=O)Cl

Origin of Product

United States

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